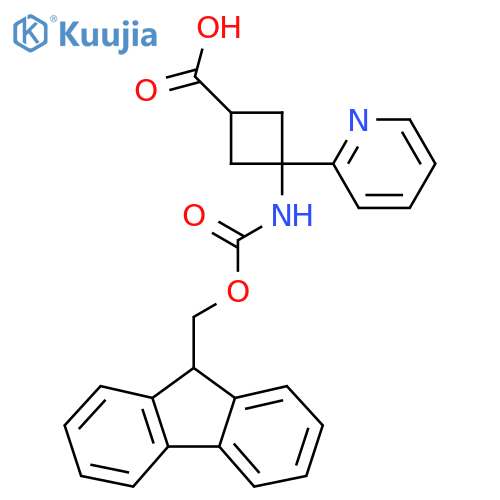Cas no 2219408-20-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid)

2219408-20-3 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
- EN300-1708098
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
- 2219408-20-3
-
- インチ: 1S/C25H22N2O4/c28-23(29)16-13-25(14-16,22-11-5-6-12-26-22)27-24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,16,21H,13-15H2,(H,27,30)(H,28,29)
- InChIKey: JBGSDYNOLIGIDD-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC(C2C=CC=CN=2)(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 414.15795719g/mol
- どういたいしつりょう: 414.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1708098-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
2219408-20-3 | 0.1g |
$2963.0 | 2023-09-20 | ||
| Enamine | EN300-1708098-1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
2219408-20-3 | 1g |
$3368.0 | 2023-09-20 | ||
| Enamine | EN300-1708098-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
2219408-20-3 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1708098-10g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
2219408-20-3 | 10g |
$14487.0 | 2023-09-20 | ||
| Enamine | EN300-1708098-5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
2219408-20-3 | 5g |
$9769.0 | 2023-09-20 | ||
| Enamine | EN300-1708098-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
2219408-20-3 | 2.5g |
$6602.0 | 2023-09-20 | ||
| Enamine | EN300-1708098-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
2219408-20-3 | 0.25g |
$3099.0 | 2023-09-20 | ||
| Enamine | EN300-1708098-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
2219408-20-3 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1708098-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
2219408-20-3 | 0.5g |
$3233.0 | 2023-09-20 | ||
| Enamine | EN300-1708098-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
2219408-20-3 | 0.05g |
$2829.0 | 2023-09-20 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid 関連文献
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
2219408-20-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid) 関連製品
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
